molecular formula C7H10Br2 B11972774 2,3-Dibromobicyclo[2.2.1]heptane CAS No. 2843-50-7

2,3-Dibromobicyclo[2.2.1]heptane

Cat. No.: B11972774
CAS No.: 2843-50-7
M. Wt: 253.96 g/mol
InChI Key: IZDDPSZQOJBKGK-UHFFFAOYSA-N
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Description

2,3-Dibromobicyclo[2.2.1]heptane (CAS 2843-50-7) is a brominated derivative of norbornane, characterized by its rigid bicyclic [2.2.1] framework. This structure, defined by the SMILES notation BrC1C(Br)C2CCC1C2 , serves as a versatile synthetic intermediate in advanced organic chemistry research. The presence of two bromine atoms on adjacent carbon atoms makes this compound a valuable substrate for further functionalization, including selective reduction and rearrangement reactions, which are pivotal for constructing complex, sterically crowded chiral molecules . As a halogenated alicyclic hydrocarbon, it is typically soluble in common organic solvents like diethyl ether and toluene, while exhibiting low solubility in aqueous solutions . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromobicyclo[2.2.1]heptane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10Br2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDDPSZQOJBKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296204
Record name 2,3-dibromobicyclo[2.2.1]heptane
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Molecular Weight

253.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2843-50-7, 60154-53-2
Record name NSC108284
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Record name 2,3-dibromobicyclo[2.2.1]heptane
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Record name 2,3-DIBROMO-BICYCLO(2.2.1)HEPTANE
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Stereochemical Investigations of 2,3 Dibromobicyclo 2.2.1 Heptane and Analogues

Analysis of Stereoisomerism and Chirality in Bicyclo[2.2.1]heptane Dibromides

The bicyclo[2.2.1]heptane framework is a bridged bicyclic system. The presence of the C7 bridge introduces facial hindrance, leading to the differentiation of substituents as exo (oriented away from the C7 bridge) or endo (oriented towards the C7 bridge). In 2,3-disubstituted bicyclo[2.2.1]heptanes, this leads to the possibility of several stereoisomers.

For 2,3-dibromobicyclo[2.2.1]heptane, the two bromine atoms can be oriented in various ways relative to each other and to the bicyclic core, resulting in different diastereomers and enantiomers. The key stereochemical descriptors are cis/trans and exo/endo.

exo and endo isomers: These terms describe the orientation of the substituents relative to the one-carbon bridge (C7). An exo substituent points away from the bridge, while an endo substituent points towards it. youtube.com

cis and trans isomers: These terms describe the relative orientation of the two bromine atoms. In cis isomers, both bromine atoms are on the same face of the cyclopentane (B165970) ring (both exo or both endo). In trans isomers, they are on opposite faces (one exo and one endo).

The combination of these descriptors gives rise to several possible stereoisomers. The primary chiral centers are C2 and C3, to which the bromine atoms are attached. wikipedia.org The bridgehead carbons (C1 and C4) can also be chiral centers depending on the substitution pattern. Due to the rigid nature of the bicyclo[2.2.1]heptane skeleton, a trans arrangement across the one-carbon bridge is structurally impossible due to excessive strain. ladykeanecollege.edu.in

The main stereoisomers of this compound are:

exo,exo-2,3-dibromobicyclo[2.2.1]heptane (cis)

endo,endo-2,3-dibromobicyclo[2.2.1]heptane (cis)

exo,endo-2,3-dibromobicyclo[2.2.1]heptane (trans)

Each of these diastereomers, except for any meso compounds, will exist as a pair of enantiomers. A meso compound possesses an internal plane of symmetry and is therefore achiral, even though it contains chiral centers. The symmetry of the specific isomer determines its chirality. For instance, in some substituted bicyclo[2.2.1]heptane systems, a meso form can exist. pearson.com

Stereoisomer Description Chirality
exo,exo-2,3-Dibromobicyclo[2.2.1]heptaneBoth bromine atoms are cis and oriented exo.Chiral
endo,endo-2,3-Dibromobicyclo[2.2.1]heptaneBoth bromine atoms are cis and oriented endo.Chiral
exo,endo-2,3-Dibromobicyclo[2.2.1]heptaneThe two bromine atoms are trans, with one exo and one endo.Chiral

Stereochemical Control in Bromination Reactions

The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) to norbornene. The stereochemical outcome of this reaction is highly controlled by the reaction mechanism. The addition of bromine to an alkene generally proceeds via a cyclic bromonium ion intermediate. pearson.comodinity.com This intermediate is then attacked by a bromide ion in an anti-addition fashion. alfredstate.edulibretexts.org

In the case of norbornene, the electrophilic bromine can attack from either the exo or the endo face. However, the exo face is sterically less hindered, so the initial attack of the electrophile predominantly occurs from this face. This leads to the formation of an exo-bromonium ion. The subsequent nucleophilic attack by the bromide ion occurs from the opposite (endo) side of the bromonium ion, but can also lead to rearrangement products.

The major products of the bromination of norbornene are often a mixture of dibromides with different stereochemistries, and the product distribution can be influenced by the reaction conditions, such as the solvent. The formation of rearranged products is also common.

The typical stereochemical outcome of bromine addition to norbornene involves the formation of trans-dibromides. However, under certain conditions, cis-adducts can also be formed, sometimes through rearrangement pathways.

Stereospecificity of Rearrangement and Cleavage Reactions

Carbocationic intermediates formed during reactions of bicyclo[2.2.1]heptane derivatives are prone to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. wikipedia.orgjk-sci.comambeed.com This is a 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocationic center, leading to a more stable carbocation. The stereochemistry of the starting material plays a crucial role in determining the stereospecificity of these rearrangements.

In the context of this compound, the formation of a carbocation at C2 or C3, for instance during solvolysis, can trigger a Wagner-Meerwein rearrangement. The migrating group's stereochemistry is retained during the shift. For example, the reaction of camphene (B42988) with N-bromosuccinimide in the presence of benzenesulfonamide (B165840) has been shown to proceed via a Wagner-Meerwein rearrangement. pearson.com

Cleavage of the carbon-bromine (C-Br) bond in this compound can be induced by various reagents or conditions, such as strong bases or reducing agents. The stereochemistry of the starting material will dictate the stereochemistry of the resulting product. For example, in an E2 elimination reaction, a proton and the leaving group (bromide) must be in an anti-periplanar arrangement. The rigid structure of the bicyclo[2.2.1]heptane skeleton means that this geometric requirement can only be met in specific stereoisomers, leading to significant differences in reaction rates. researchgate.net The cis isomer, with a hydrogen and a bromine atom in an anti-coplanar configuration, would be expected to undergo elimination much faster than the trans isomer where such an arrangement is not possible. researchgate.net

Configurational Assignment Methodologies

The determination of the absolute and relative configurations of the various stereoisomers of this compound relies on several advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of bicyclo[2.2.1]heptane derivatives.

Coupling Constants (J-values): The dihedral angle between adjacent protons, which is dependent on the exo or endo orientation, can be determined from the magnitude of the proton-proton coupling constants according to the Karplus equation.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity of protons, which can help to distinguish between exo and endo isomers.

Chiral Shift Reagents: The use of chiral lanthanide shift reagents can be employed to differentiate between enantiomers in an NMR spectrum. researchgate.net These reagents form diastereomeric complexes with the enantiomers, resulting in separate signals.

Computational NMR: In recent years, computational methods, such as machine learning-augmented DFT, have been used to predict NMR spectra for different stereoisomers, which can then be compared with experimental data to assign the correct structure. However, the reliability of these methods is still a subject of scientific debate. bath.ac.uk

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers. researchgate.net This technique has been used to confirm the structures of various brominated bicyclo[2.2.1]heptane derivatives. bath.ac.uk

Method Principle Application to this compound
¹H NMR (Coupling Constants) Dihedral angle dependence of J-coupling.Differentiates exo and endo protons based on their spatial relationships.
¹H NMR (NOE) Through-space correlation of protons.Confirms the relative positions of substituents.
Chiral Shift Reagents in NMR Formation of diastereomeric complexes.Allows for the differentiation and quantification of enantiomers.
X-ray Crystallography Diffraction of X-rays by a crystal lattice.Provides the definitive 3D structure and absolute configuration.
Computational NMR Theoretical prediction of NMR parameters.Aids in the assignment of complex spectra by comparing with experimental data. bath.ac.uk

Table of Mentioned Compounds

Compound Name
This compound
Norbornane (B1196662)
Norbornene
Camphene
Benzenesulfonamide
N-bromosuccinimide

Mechanistic Studies on Reactivity and Transformations of 2,3 Dibromobicyclo 2.2.1 Heptane

Carbocationic Rearrangements in Bridged Bicyclic Systems

The formation of carbocationic intermediates in the reactions of 2,3-Dibromobicyclo[2.2.1]heptane often triggers a cascade of rearrangements, driven by the desire to alleviate ring strain and achieve a more stable electronic state. These rearrangements are a hallmark of the bicyclo[2.2.1]heptane system and provide a rich area for mechanistic study.

Wagner-Meerwein Rearrangements and Skeletal Reorganizations

The Wagner-Meerwein rearrangement is a fundamental process in the chemistry of bicyclic terpenes and related systems. wikipedia.orgslideshare.net It involves a 1,2-shift of an alkyl, aryl, or hydride group, leading to a more stable carbocation. In the context of this compound, these rearrangements can lead to significant skeletal reorganizations. For instance, reactions involving this compound can be accompanied by Wagner-Meerwein rearrangement processes, leading to the formation of structurally different products. semanticscholar.org

These rearrangements are not random; they are governed by the relative stabilities of the potential carbocationic intermediates. The rigid structure of the bicyclo[2.2.1]heptane skeleton imposes strict geometric constraints on these transformations, making them highly stereospecific. The initial formation of a carbocation, often through the loss of a bromide ion, can be followed by a series of shifts that redistribute the positive charge and alter the connectivity of the carbon framework. spcmc.ac.in This can result in the expansion or contraction of rings within the bicyclic system, or the migration of substituents to different positions.

Bridged Ion Intermediates

A key feature of carbocationic chemistry in the bicyclo[2.2.1]heptane system is the potential for the formation of bridged, or non-classical, ion intermediates. These intermediates involve the delocalization of the positive charge over more than two atoms, often with the participation of a neighboring group. In the case of this compound, a bromine atom can act as a neighboring group, leading to the formation of a bromonium ion. acs.org This bridged species can be a key intermediate that dictates the stereochemical outcome of a reaction. The formation of such bridged ions can explain why different isomers of a starting material can lead to the same product distribution. youtube.com

The intermediacy of bridged ions is often invoked to explain the high degree of stereoselectivity observed in reactions of bicyclic systems. Attack by a nucleophile on a bridged intermediate typically occurs from the side opposite the bridging group, leading to a predictable stereochemical outcome. The stability and structure of these bridged ions have been the subject of considerable study and debate, and they remain a central concept in understanding the reactivity of these complex molecules.

Hydride Shifts and Their Role in Product Formation

In addition to the skeletal rearrangements of the Wagner-Meerwein type, hydride shifts are another important pathway for the isomerization of carbocations in the bicyclo[2.2.1]heptane system. masterorganicchemistry.comlibretexts.org A hydride shift is the migration of a hydrogen atom with its pair of electrons to an adjacent carbocation center. This process, like the Wagner-Meerwein rearrangement, is driven by the formation of a more stable carbocation. A secondary carbocation, for example, can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift. libretexts.org

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of this compound are mechanistically rich, often involving the interplay of solvent effects, neighboring group participation, and the formation of carbocationic intermediates.

Solvolysis Mechanisms and Kinetic Investigations

Solvolysis, a reaction in which the solvent acts as the nucleophile, is a powerful tool for investigating the mechanisms of nucleophilic substitution. The rate of solvolysis of this compound and related compounds can provide valuable insights into the nature of the intermediates involved. A significant rate enhancement compared to a model compound lacking a participating group is often taken as evidence for anchimeric assistance. tue.nlwikipedia.org

Kinetic studies can help to distinguish between different mechanistic pathways, such as SN1 and SN2. In the case of this compound, the rigid bicyclic structure can hinder backside attack, making a pure SN2 mechanism less likely. The reaction is more likely to proceed through a carbocationic intermediate (SN1-like) or with the assistance of a neighboring group. The use of different solvents can also influence the reaction mechanism, with more polar, protic solvents favoring the formation of carbocationic intermediates. cdnsciencepub.com

Neighboring Group Participation in Reaction Pathways

Neighboring group participation (NGP), or anchimeric assistance, is a phenomenon where a substituent on a neighboring carbon atom assists in the departure of the leaving group, often with a significant increase in reaction rate. wikipedia.orgvedantu.com In this compound, the bromine atoms are well-positioned to act as neighboring groups. acs.org The lone pair of electrons on a bromine atom can attack the adjacent carbon atom, displacing the other bromine atom and forming a bridged bromonium ion intermediate. youtube.comspcmc.ac.in

This participation has important stereochemical consequences. The formation of a bridged intermediate means that the subsequent attack by an external nucleophile will occur with a net retention of configuration at the reaction center. This is because the reaction proceeds through two successive inversions of configuration. The first inversion occurs during the formation of the bridged intermediate, and the second occurs when the nucleophile attacks and opens the bridged intermediate. youtube.com The isolation of rearranged products is another key indicator of neighboring group participation. tue.nl

The table below summarizes the key mechanistic features discussed in this article.

Mechanistic Concept Description Relevance to this compound
Wagner-Meerwein Rearrangement A 1,2-shift of an alkyl, aryl, or hydride group to a more stable carbocation.Leads to skeletal reorganizations and the formation of various isomeric products. semanticscholar.org
Bridged Ion Intermediates Non-classical carbocations where the positive charge is delocalized over more than two atoms.A bromine atom can participate to form a bromonium ion, influencing stereochemistry. acs.orgyoutube.com
Hydride Shifts The migration of a hydrogen atom with its electron pair to an adjacent carbocation.Competes with other rearrangements and nucleophilic attack to determine product distribution. libretexts.orgacs.org
Solvolysis A reaction where the solvent acts as the nucleophile.Kinetic studies of solvolysis provide insight into reaction mechanisms and the role of intermediates. tue.nlwikipedia.org
Neighboring Group Participation Assistance in the departure of a leaving group by a nearby substituent.The bromine atoms can act as neighboring groups, leading to rate enhancement and retention of configuration. acs.orgyoutube.com

Solvent Polarity and Halide Ion Effects on Reaction Efficiency

The efficiency and outcome of reactions involving bicyclic halogenated compounds are significantly influenced by the polarity of the solvent and the nature of ions present in the reaction medium.

In reactions with bicyclic systems, polar solvents like acetic acid can facilitate ring expansion rearrangements. unit.no For instance, the treatment of 6-(1-methylethylidene)bicyclo[3.2.0]heptane with HBr in acetic acid leads to ring expansion, yielding a mixture of bromo-dimethylbicyclo[3.3.0]octane isomers. unit.no Conversely, conducting the same reaction in a less polar solvent such as diethyl ether suppresses the rearrangement pathway, resulting instead in the simple addition of HBr across the double bond. unit.no

The presence and nucleophilicity of halide ions also play a critical role. In additions to phenylacetylenes, a nucleophilic bromide ion promotes a clean anti-addition, leading to the (E)-alkene. However, when non-nucleophilic anions like hexafluorophosphates are used, unstable vinyl cations can form, resulting in a mixture of E/Z isomers. The choice of solvent can also dictate the stereochemical outcome; for example, the use of 1,2-dichloroethane (B1671644) can lead to E/Z mixtures.

Table 1: Effect of Solvent Polarity on Bicyclic Compound Reactions
SubstrateReagentSolventPredominant OutcomeReference
6-(1-methylethylidene)bicyclo[3.2.0]heptaneHBrAcetic Acid (polar)Ring Expansion unit.no
6-(1-methylethylidene)bicyclo[3.2.0]heptaneHBrDiethyl Ether (less polar)Simple Addition unit.no
PhenylacetylenesBromine(with nucleophilic Br⁻)Anti-addition (E-alkene)
PhenylacetylenesBromine(with non-nucleophilic PF₆⁻)E/Z Mixture

Elimination Reactions

Elimination reactions in the rigid bicyclo[2.2.1]heptane framework are highly dependent on the stereochemical arrangement of the leaving groups and adjacent protons.

Conformational Requirements for Elimination in Dibromobicyclo[2.2.1]heptane

The bimolecular elimination (E2) mechanism has stringent stereochemical requirements. For the reaction to proceed efficiently, the hydrogen atom and the leaving group must be in an anti-periplanar conformation. iitk.ac.insaskoer.calibretexts.orgchemistrysteps.com This specific geometric arrangement allows for the optimal overlap of the developing p-orbitals in the transition state. saskoer.ca In the rigid bicyclo[2.2.1]heptane system, this translates to a requirement for a trans-diaxial-like arrangement.

For isomers of this compound, the cis-isomer possesses a hydrogen and a bromine atom that are held in the required anti-periplanar configuration. pearson.com In contrast, the geometry of the trans-isomer does not allow for such an arrangement. pearson.com This fundamental structural difference is the primary determinant of their reactivity in E2 reactions.

Rate Differences in Isomeric Elimination Processes

The strict conformational requirement for anti-periplanar geometry directly leads to significant differences in the rates of elimination for isomers of this compound. pearson.com The cis-isomer, which already has the necessary alignment of the C-H and C-Br bonds, undergoes E2 elimination much more rapidly. pearson.compearson.com The trans-isomer, lacking this geometric prerequisite, reacts at a considerably slower rate under the same conditions. pearson.com This pronounced difference in reaction rates is a classic example of how stereochemistry dictates reactivity in constrained cyclic systems.

Table 2: Elimination Rate Comparison for this compound Isomers
IsomerAnti-periplanar H and Br?Relative E2 Elimination RateReference
cis-2,3-Dibromobicyclo[2.2.1]heptaneYesMuch Faster pearson.com
trans-2,3-Dibromobicyclo[2.2.1]heptaneNoSlower pearson.com

Radical Mechanisms and Single Electron Transfer (SET) Processes

The reactivity of this compound and its derivatives can also be understood through the lens of radical intermediates and single electron transfer (SET) processes. These mechanisms offer alternative pathways to ionic routes for the cleavage of the carbon-bromine bonds and subsequent transformations.

Radical reactions involving bicyclo[2.2.1]heptane systems have been a subject of interest, particularly in the context of additions to alkenes and rearrangements. For vicinal dibromides such as this compound, reductive dehalogenation is a key transformation that can proceed via a radical pathway. This typically involves the stepwise cleavage of the C-Br bonds.

The process can be initiated by a radical initiator or by a single electron transfer from a reductant. In a typical radical chain mechanism, a radical initiator would generate a radical species that abstracts a bromine atom from the bicyclic framework. This results in a bromo-bicyclo[2.2.1]heptyl radical. This intermediate can then undergo further reactions, such as abstracting a hydrogen atom from a donor or reacting with another radical.

Single electron transfer (SET) processes represent a modern approach to initiating such radical reactions. In an SET mechanism, an electron is transferred from a donor (which can be a metal, an electrode, or a photoexcited catalyst) to the substrate. In the case of this compound, the transfer of an electron would lead to the formation of a radical anion, which could then lose a bromide ion to generate a 2-bromo-3-bicyclo[2.2.1]heptyl radical. This radical can then be further reduced to an anion or participate in other radical chain propagation steps.

Photoredox catalysis is a powerful tool for initiating SET processes under mild conditions. uni-regensburg.de While specific studies on the photocatalytic reduction of this compound are not extensively detailed in the literature, the principles can be applied. A photocatalyst, upon absorbing light, can become a potent single-electron donor or acceptor, facilitating the reduction of the dibromide. mdpi.com For instance, a photoexcited catalyst can transfer an electron to one of the C-Br bonds, initiating its cleavage and the formation of the radical intermediate.

The stereochemical outcome of such radical reactions is often dictated by the geometry of the radical intermediate. Alkyl radicals are generally trigonal planar or rapidly inverting pyramidal species. upertis.ac.idrushim.ru This means that if a radical is formed at a stereocenter, subsequent trapping by a hydrogen atom donor or another reagent can occur from either face, often leading to a mixture of stereoisomers.

While detailed studies on this compound itself are limited, the reductive debromination of the related compound 2,3-dibromobicyclo[2.2.1]hepta-2,5-diene has been documented. This reaction provides insight into the potential transformations of the saturated analogue.

Table 1: Reductive Debromination of a Related Bicyclo[2.2.1]heptane Derivative

SubstrateReagents and ConditionsProduct(s)YieldReference
2,3-Dibromobicyclo[2.2.1]hepta-2,5-diene1. Schlosser's base 2. 1,2-dibromoethaneBrominated norbornadiene intermediate, then the title substrate65% (for the formation of the dibromo-diene)
4-(2-Bromo-1-fluorovinyl)-1-trityl-1H-imidazoleReductive debromination(E/Z)-4-(1-Fluorovinyl)-1-trityl-1H-imidazole3:2 E/Z mixture

This table illustrates the reductive debromination concept on a related bicyclic system to provide context for the potential reactivity of this compound.

Advanced Characterization and Computational Chemistry of 2,3 Dibromobicyclo 2.2.1 Heptane

Spectroscopic Analysis Techniques

The definitive structural and stereochemical characterization of 2,3-Dibromobicyclo[2.2.1]heptane relies on a combination of advanced spectroscopic methods. These techniques provide detailed insights into the molecular framework and the spatial arrangement of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structure of bicyclic compounds like this compound. researchgate.net It provides a wealth of information regarding the connectivity of atoms and the stereochemical relationships within the molecule. weebly.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental in determining the basic carbon skeleton and the proton environments within the molecule. nptel.ac.in However, due to the rigid and complex nature of the bicyclo[2.2.1]heptane framework, significant signal overlap can occur in 1D spectra. researchgate.net

To overcome this, two-dimensional (2D) NMR experiments are employed. nptel.ac.incam.ac.uk Techniques like Correlation Spectroscopy (COSY) are invaluable for establishing proton-proton coupling networks, helping to trace the connectivity through the carbon framework. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These 2D methods provide a comprehensive map of the molecular structure, resolving ambiguities that may persist from 1D analysis. nptel.ac.in

The stereochemistry of the bromine substituents in this compound can be determined through specific NMR phenomena. The γ-gauche effect, observable in ¹³C NMR, causes an upfield shift (shielding) of a carbon atom that is in a gauche (staggered) orientation to a substituent three bonds away. This effect is instrumental in assigning the relative stereochemistry of the bromine atoms. researchgate.net For instance, the presence or absence of this shielding effect on specific carbons can differentiate between exo and endo isomers. researchgate.net

Lanthanide shift reagents (LSRs) are powerful tools for resolving complex NMR spectra and for stereochemical assignments. slideshare.netmdpi.com These paramagnetic lanthanide complexes, such as Eu(dpm)₃ and Eu(fod)₃, can coordinate to lone-pair-bearing atoms in the substrate molecule. mdpi.comorganicchemistrydata.org This interaction induces significant changes in the chemical shifts of nearby nuclei, with the magnitude of the shift being dependent on the distance and angle from the paramagnetic center. slideshare.net By observing the induced shifts, it is possible to simplify overlapping signals and to deduce the spatial arrangement of atoms, thereby aiding in the stereochemical elucidation of molecules like this compound. organicchemistrydata.orgresearchgate.net Chiral lanthanide shift reagents can even be used to differentiate between enantiomers by inducing separate signals for each in the NMR spectrum. researchgate.net

Technique Application in the Analysis of this compound
¹H NMRProvides information on the proton environments and their couplings.
¹³C NMRReveals the number of unique carbon atoms and their chemical environments.
COSYEstablishes proton-proton (H-H) connectivity within the bicyclic framework.
HSQCCorrelates protons to their directly attached carbon atoms.
HMBCIdentifies long-range (2-3 bond) correlations between protons and carbons.
γ-Gauche EffectAids in determining the stereochemistry of the bromine substituents. researchgate.net
Lanthanide Shift ReagentsResolves signal overlap and assists in stereochemical assignments. slideshare.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govthieme-connect.de This technique involves diffracting X-rays through a single crystal of the substance. The resulting diffraction pattern is then used to construct a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined. thieme-connect.de

For chiral molecules like the enantiomers of this compound, X-ray crystallography can unambiguously establish the absolute configuration by making use of anomalous dispersion. nih.goved.ac.uk This effect, which is more pronounced for heavier atoms like bromine, causes slight differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), allowing for the determination of the true handedness of the molecule. thieme-connect.de The Flack parameter, derived from the crystallographic data, is a key indicator used to confirm the correctness of the assigned absolute structure. nih.gov

Quantum Chemical Calculations and Modeling

Computational chemistry provides powerful tools for investigating the conformational landscape and energetic properties of molecules like this compound. These methods complement experimental data by offering insights into molecular geometries and stabilities. unipd.it

Density Functional Theory (DFT) for Mechanistic Insights and Structure Revision

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms and confirming the structures of complex organic molecules like derivatives of this compound. DFT calculations can provide valuable insights into the energetics of different reaction pathways, the stability of intermediates, and the geometries of transition states. This information is crucial for understanding how reactions proceed and for predicting the stereochemical outcome.

In one notable case, DFT calculations, augmented by machine learning, were used to revisit the previously reported structure of a bromination product of a bicyclo[2.2.1]heptane derivative. researchgate.netresearchgate.net The original structural assignment of (1R,2R,3S,4S,7s)-2,3,7-tribromobicyclo[2.2.1]heptane, determined by NMR spectroscopy, was challenged. researchgate.netbeilstein-journals.orgnih.gov The computational approach suggested a revised structure, (1R,2S,3R,4S,7r)-2,3,7-tribromobicyclo[2.2.1]heptane. researchgate.netbeilstein-journals.orgnih.gov This revised structure implied a different reaction mechanism involving a skeletal rearrangement that did not proceed through a carbocation intermediate. researchgate.netbeilstein-journals.orgnih.gov However, further experimental work, including crucial NMR experiments and X-ray crystallography, ultimately confirmed the originally assigned structure and disproved the computationally proposed mechanism. researchgate.netbeilstein-journals.orgnih.gov This case highlights both the potential and the pitfalls of relying solely on computational methods for structure elucidation.

DFT has also been instrumental in understanding rearrangement reactions in the synthesis of functionalized bicyclo[2.2.1]heptane derivatives. acs.orgfigshare.com For instance, in a sequential Diels-Alder/rearrangement reaction, 2D NMR analysis, supported by computational insights, was essential in correcting a misassigned relative configuration of a bicyclo[2.2.1]heptanone product. acs.orgfigshare.com The proposed mechanism for the rearrangement involved a suprafacial 1,2-hydride shift, which could be investigated and validated using DFT calculations to assess the feasibility of the transition state. acs.org

The following table summarizes the initial and revised structural assignments of the tribromobicyclo[2.2.1]heptane derivative, illustrating the role of computational chemistry in structural revision.

Assignment Method Proposed Structure Key Mechanistic Feature
Initial NMR Spectroscopy(1R,2R,3S,4S,7s)-2,3,7-tribromobicyclo[2.2.1]heptaneCarbocation intermediate
Machine Learning-Augmented DFT(1R,2S,3R,4S,7r)-2,3,7-tribromobicyclo[2.2.1]heptaneSkeletal rearrangement without carbocation
Confirmatory NMR and X-ray Crystallography(1R,2R,3S,4S,7s)-2,3,7-tribromobicyclo[2.2.1]heptaneConfirmed carbocation intermediate pathway

Machine Learning-Augmented Computational NMR

The integration of machine learning (ML) with computational NMR spectroscopy has significantly enhanced the accuracy and efficiency of structural elucidation for complex molecules. frontiersin.org This approach, often referred to as machine learning-augmented computational NMR, leverages the power of ML algorithms to refine the prediction of NMR chemical shifts and coupling constants, which are fundamental parameters for determining molecular structure. nih.govnumberanalytics.com

One prominent example of this is the DU8ML method, a machine learning-augmented DFT approach for computing NMR spectra. researchgate.net This method has been applied to revise the structures of previously published organic compounds, including derivatives of bicyclo[2.2.1]heptane. researchgate.net The core idea is to train a machine learning model on a large dataset of experimentally determined and computationally predicted NMR data. This trained model can then predict the NMR spectra for a set of candidate structures of an unknown compound. By comparing the predicted spectra with the experimental spectrum, the most likely structure can be identified.

The application of machine learning-augmented computational NMR was central to the controversy surrounding the structure of (1R,2R,3S,4S,7s)-2,3,7-tribromobicyclo[2.2.1]heptane. researchgate.netbeilstein-journals.orgnih.gov The DU8ML method initially suggested a revision of the established structure, which spurred further experimental investigation that ultimately validated the original assignment. researchgate.netbeilstein-journals.orgnih.gov While in this specific instance the initial computational prediction was proven incorrect, the event underscored the growing influence of these methods in the field of structural chemistry.

The table below presents a comparison of the mean absolute errors (MAE) for ¹³C and ¹H NMR chemical shift predictions using different computational methods, highlighting the accuracy of machine learning-augmented approaches.

Method ¹³C MAE (ppm) ¹H MAE (ppm) Key Feature
GNN (Graph Neural Network)1.260.16Offers a significant reduction in CPU time compared to standard DFT. frontiersin.org
Optimized ML (V10k test set)1.210.14Highly satisfactory predictions on an independent test set. frontiersin.org
ShiftML4.30.49Particularly accurate for ¹H predictions with a remarkable reduction in computational cost. frontiersin.org

These advanced computational techniques, particularly when used in synergy with experimental data, are invaluable for the detailed characterization of complex molecules like this compound and its derivatives. They provide a deeper understanding of their chemical behavior and help to resolve ambiguities in structural assignments.

Derivatization and Transformational Chemistry of Bicyclo 2.2.1 Heptane Halides

Conversion to Functionalized Bicyclo[2.2.1]heptane Scaffolds

The carbon-bromine bonds in 2,3-dibromobicyclo[2.2.1]heptane serve as synthetic handles for the introduction of a wide array of functional groups, leading to diverse and complex molecular architectures.

Access to Norbornane-Fused Polycyclic Systems

The inherent strain within the bicyclo[2.2.1]heptane core can be strategically harnessed to construct more elaborate fused polycyclic systems. escholarship.org The bromine substituents in this compound can be eliminated to form a double bond, which can then participate in cycloaddition reactions. For instance, the Diels-Alder reaction of a norbornene derivative can lead to the formation of new rings fused to the original bicyclic framework. researchgate.net This strategy provides a powerful method for assembling complex, three-dimensional structures. Furthermore, intramolecular reactions of appropriately substituted norbornane (B1196662) derivatives can yield intricate cage-like molecules.

Synthesis of Oxygenated Bicyclo[2.2.1]heptane Derivatives

The bromine atoms in this compound can be displaced by oxygen-containing nucleophiles to introduce hydroxyl, ether, or ester functionalities. researchgate.net These reactions often proceed with a high degree of stereoselectivity due to the rigid nature of the bicyclic system. For example, the reaction with silver acetate (B1210297) followed by hydrolysis can yield diols. The stereochemical outcome of these substitutions is influenced by factors such as the configuration of the starting dibromide and the reaction conditions. These oxygenated derivatives are valuable intermediates in the synthesis of natural products and pharmacologically active compounds. mdpi.com For instance, the synthesis of certain prostaglandin (B15479496) endoperoxide analogues has utilized strained bicyclic peroxides derived from the bicyclo[2.2.1]heptane skeleton. nih.gov

Formation of Strained Bicyclic and Polycyclic Structures

The unique geometry of the bicyclo[2.2.1]heptane system allows for the construction of highly strained molecules that exhibit unusual chemical and physical properties.

Construction of Bridged Bicyclic Lactams and Twisted Amides

The derivatization of this compound can lead to the formation of bridged bicyclic lactams, a class of compounds with significant biological and chemical interest. mdpi.comresearchgate.net These strained lactams can exhibit non-planar amide bonds, leading to "twisted amides." researchgate.netwhiterose.ac.uknsf.govnih.gov The degree of twisting in these amides, influenced by the rigid bicyclic framework, can profoundly alter their reactivity, for example, by increasing their susceptibility to hydrolysis. The synthesis of these structures often involves a series of transformations, including the introduction of amino and carboxyl groups onto the bicyclo[2.2.1]heptane scaffold, followed by an intramolecular cyclization. rsc.org The strain inherent in the resulting bicyclic lactam can be a driving force for further chemical transformations. mdpi.com

Enantioselective Approaches to Bridged Bicyclic Scaffolds

The synthesis of enantiomerically pure bridged bicyclic systems is a significant challenge in organic chemistry. nih.govrsc.org Chiral auxiliaries and asymmetric catalysis have been employed to control the stereochemistry of reactions involving bicyclo[2.2.1]heptane derivatives. For instance, enantioselective desymmetrizing Michael cyclizations catalyzed by chiral phosphoric acids have been used to create bridged bicyclic products with high enantioselectivity. rsc.org Similarly, organocatalytic formal [4+2] cycloaddition reactions provide rapid access to a variety of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org These methods are crucial for the synthesis of biologically active molecules where a specific stereoisomer is required for activity.

Applications in Organic Synthesis as Building Blocks

This compound and its derivatives are versatile building blocks in organic synthesis. mdpi.com Their rigid framework allows for the precise spatial arrangement of functional groups, making them ideal starting materials for the synthesis of complex target molecules. The ability to selectively functionalize the bromine positions, coupled with the inherent strain of the bicyclic system, provides a powerful toolkit for synthetic chemists. These building blocks have been utilized in the synthesis of pharmaceuticals, agrochemicals, and materials with unique properties. google.comacs.orgacs.org

Generation of Reactive Intermediates for Further Transformations

The rigid, strained bicyclic framework of this compound serves as a versatile precursor for the generation of a variety of reactive intermediates. These transient species are pivotal in the synthesis of more complex and functionally diverse molecules. The primary pathways for generating these intermediates from the parent dibromide involve elimination and reduction reactions, leading to the formation of strained alkenes, alkynes, and organometallic species.

One of the key reactive intermediates derived from a related compound, 2,3-dibromobicyclo[2.2.1]hepta-2,5-diene, is a monolithiated species. This is achieved through a halogen-metal exchange reaction with butyllithium. This organolithium intermediate is highly reactive and can be trapped by various electrophiles to introduce a range of functional groups. For instance, reaction with tosyl chloride or iodine yields the corresponding chlorobromide and iodobromide derivatives, respectively. Further metalation and subsequent reaction with an electrophile can lead to di-substituted products, such as a chloroiodide. This step-wise functionalization highlights the controlled generation of reactive organometallic intermediates for the synthesis of specifically substituted bicyclo[2.2.1]heptadiene systems.

Another significant reactive intermediate formed from vicinal dihalobicycloalkanes is the highly strained bicycloalkyne. For example, the reaction of 2,3-dibromobicyclo[2.2.2]oct-2-ene with n-butyllithium is proposed to proceed through the formation of the reactive intermediate, bicyclo[2.2.2]octyne. researchgate.net This strained alkyne can then undergo further reactions, such as oligomerization. researchgate.net While this example involves a bicyclo[2.2.2]octene system, the principle can be extended to the bicyclo[2.2.1]heptane framework, suggesting that dehydrobromination of this compound could serve as a route to the even more strained bicyclo[2.2.1]heptyne.

Elimination reactions of 2,3-dibromobicyclo[2.2.1]heptanes are highly stereospecific. The rate of elimination is significantly faster for isomers where the hydrogen and bromine atoms can adopt an anti-periplanar conformation. pearson.com This stereochemical requirement dictates the feasibility and rate of forming the corresponding bicyclo[2.2.1]heptene, a reactive alkene intermediate that can participate in a variety of addition and rearrangement reactions.

The generation of these reactive intermediates opens up a wide array of synthetic possibilities, allowing for the introduction of new functionalities and the construction of more complex molecular architectures based on the bicyclo[2.2.1]heptane core.

PrecursorReagent(s)Reactive IntermediateSubsequent Transformation/Product
2,3-Dibromobicyclo[2.2.1]hepta-2,5-dieneButyllithiumMonolithiated bicyclo[2.2.1]heptadieneTrapping with electrophiles (e.g., tosyl chloride, iodine) to yield substituted dienes.
2,3-Dibromobicyclo[2.2.2]oct-2-enen-ButyllithiumBicyclo[2.2.2]octyneOligomerization. researchgate.net
cis-2,3-Dibromobicyclo[2.2.1]heptaneBaseBicyclo[2.2.1]hepteneUndergoes faster elimination due to anti-periplanar H and Br. pearson.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Dibromobicyclo[2.2.1]heptane, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves bromination of norbornane derivatives or selective reduction of gem-dibromocyclopropanes. For example, hydrogenation of 7,7-dimethylenebicyclo[2.2.1]heptane precursors under controlled conditions (e.g., dry ice temperatures) can yield the dibromo product . Zinc-mediated debromination in ethanol with potassium hydroxide (10%) is another route, though yields depend on solvent polarity and temperature . Optimization includes adjusting reaction time, radical initiators (e.g., N-bromosuccinimide with light), and monitoring purity via GC-MS or NMR.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and stereochemistry. For instance, the exo-protons in the dibromo derivative show distinct splitting patterns (e.g., δ 5.33 ppm for H-2 and H-3 exo protons) . Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretches at ~600 cm⁻¹). X-ray crystallography resolves absolute configuration but requires high-purity crystals. Cross-validation with computational models (e.g., DFT-predicted NMR shifts) enhances reliability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Brominated compounds require stringent safety measures due to potential toxicity. Work in a fume hood with nitrile gloves and lab coats. Toxicity assessments suggest low acute exposure risk, but chronic effects (e.g., environmental persistence) warrant proper waste disposal via halogenated solvent channels . Monitor air quality for bromine vapor using gas detectors.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution or elimination reactions?

  • Methodological Answer : The bicyclic framework imposes steric constraints, favoring exo-face reactivity. Kinetic studies on analogous norbornane derivatives show that bulky substituents reduce reaction rates by hindering nucleophilic attack . Electronic effects (e.g., bromine’s electronegativity) polarize adjacent C-Br bonds, making them susceptible to SN2 mechanisms. To study this, design competition experiments between 2,3-dibromo and mono-bromo analogs under identical conditions, tracking intermediates via LC-MS .

Q. What computational strategies predict the thermodynamic stability and detonation properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates heat of formation (HOF) and bond dissociation energies (BDEs) to assess stability. For high-energy density compounds, evaluate detonation velocity (D) and pressure (P) using the Kamlet-Jacobs equations . Basis sets like 6-311G(d,p) and software (Gaussian, ORCA) model electronic structures. Compare results with experimental DSC/TGA data to validate predictions.

Q. How can researchers resolve contradictions in reported physical data (e.g., melting points) for this compound?

  • Methodological Answer : Discrepancies (e.g., mp 76°C vs. 104°C) often arise from polymorphic forms or impurities. Reproduce synthesis under strictly anhydrous conditions, and characterize purity via HPLC (>99%). Differential Scanning Calorimetry (DSC) identifies polymorph transitions. Collaborative inter-laboratory studies using standardized protocols (e.g., ASTM E794) minimize variability.

Q. What mechanistic insights explain the regioselectivity of debromination in this compound?

  • Methodological Answer : Zinc-mediated debromination proceeds via radical intermediates. Use radical traps (e.g., TEMPO) to confirm mechanism. Stereoelectronic factors (e.g., anti-periplanar C-Br bonds) favor concerted elimination. Isotopic labeling (e.g., ⁸¹Br) tracks bromine migration. Compare kinetics in protic vs. aprotic solvents to elucidate solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.